1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-4-methyl-
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Overview
Description
1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-4-methyl- is a fluorinated organic compound with the molecular formula C8H4F2O4. It is characterized by a benzodioxole ring structure with two fluorine atoms and a carboxylic acid group
Mechanism of Action
Mode of Action
It has been observed that the compound undergoes decyanation and deamination . This suggests that the compound may interact with its targets by modifying their chemical structure, potentially altering their function.
Biochemical Pathways
The compound “1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-4-methyl-” is involved in the decyanation and deamination biochemical pathways . The compound’s conversion to 2,3-dihydroxybenzoic acid indicates its defluorination These transformations suggest that the compound may affect pathways related to nitrogen and fluorine metabolism
Result of Action
The observed decyanation, deamination, and defluorination suggest that the compound may alter the chemical structure of its targets, potentially affecting their function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form carboxylic acid derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Substitution reactions can occur at the benzodioxole ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms of the carboxylic acid.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its pharmacological effects and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid: Similar structure but without the methyl group.
3,4-Difluoromethylenedioxybenzoic acid: Similar fluorinated structure but with a different arrangement of atoms.
Uniqueness: 1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-4-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 4-position adds to its distinctiveness compared to other similar compounds.
Properties
IUPAC Name |
2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c1-4-5(8(12)13)2-3-6-7(4)15-9(10,11)14-6/h2-3H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWWABXHLNOYJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(O2)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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